

Application Notes and Protocols for Studying GPCR Allosteric Modulation with BAY-2413555

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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **BAY-2413555**, a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R), in GPCR research and drug development. Detailed protocols for key experiments are provided to facilitate the characterization of its allosteric effects.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Allosteric modulation offers a sophisticated approach to manipulating GPCR activity with greater subtype selectivity and a more nuanced physiological response compared to traditional orthosteric ligands. **BAY-2413555** is a first-in-class clinical candidate that acts as a PAM at the M2R.[1][2][3] It enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, without intrinsic agonistic or antagonistic activity.[4][5] This property makes **BAY-2413555** a valuable tool for studying the physiological roles of the M2R and for investigating the therapeutic potential of M2R modulation in conditions such as heart failure.[6][7][8]

Mechanism of Action

BAY-2413555 binds to an allosteric site on the M2R, distinct from the orthosteric binding site for acetylcholine.[9] This binding event induces a conformational change in the receptor that

increases the affinity of acetylcholine for its binding site.[4][5] The result is a leftward shift in the concentration-response curve of acetylcholine, indicating a potentiation of the endogenous ligand's effect at lower concentrations.[4][5] **BAY-2413555** is highly selective for the M2R over other muscarinic receptor subtypes (M1, M3, M4, M5).[4][5]

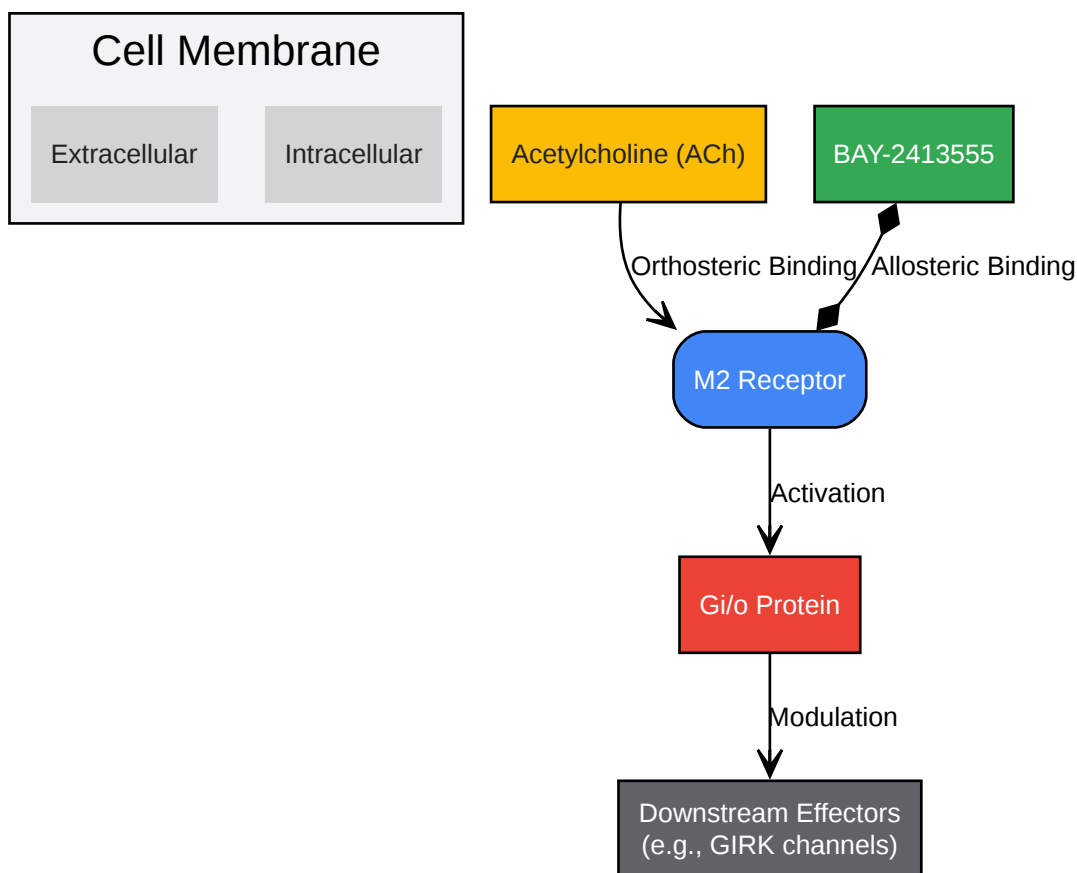
Data Presentation

The following table summarizes the quantitative data available for **BAY-2413555**.

Parameter	Value	Assay	Source
EC50	2.0 nM	Functional M2-GIRK Assay	[10]
Binding Kd	17 nM	Radioligand Binding Assay (human M2R)	[10]
α -Cooperativity Factor	39	Functional M2-GIRK Assay	[11]

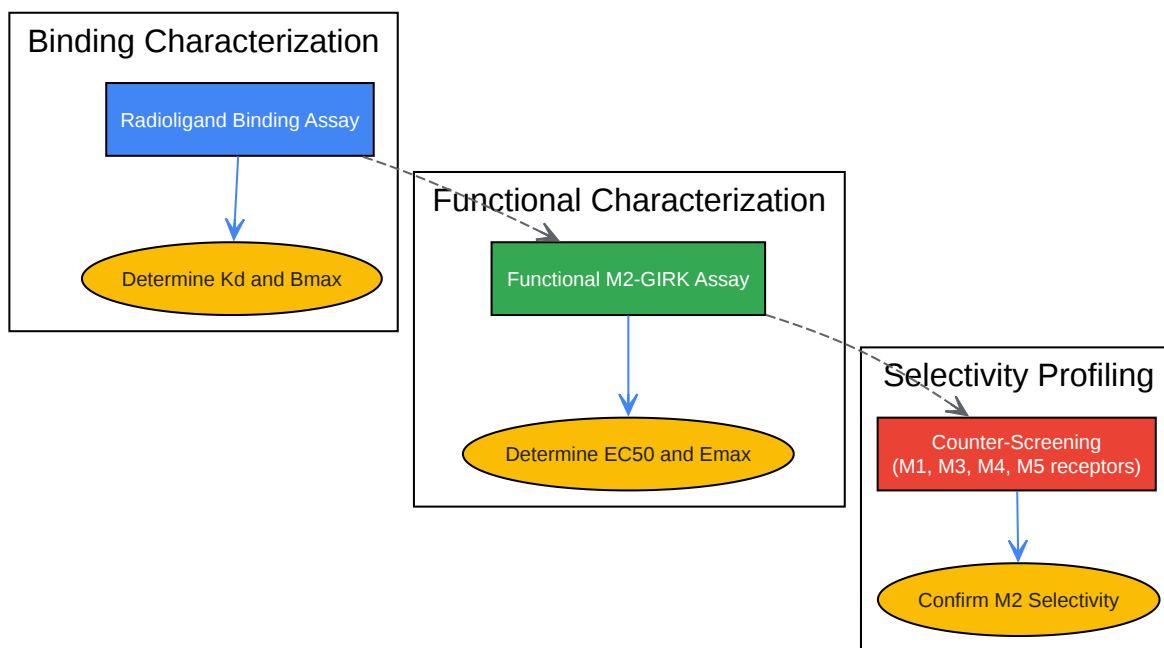
Mandatory Visualizations

Mechanism of M2R Allosteric Modulation by BAY-2413555

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Caption: Allosteric modulation of the M2 receptor by **BAY-2413555**.

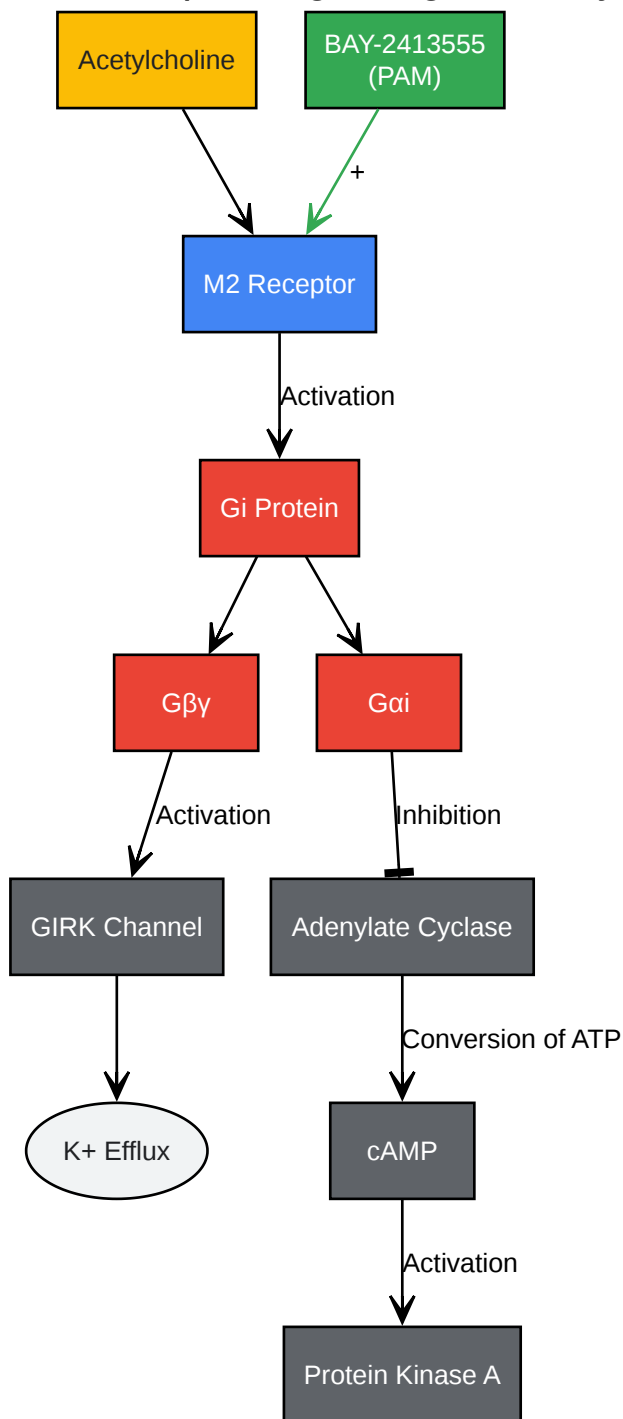
Experimental Workflow for Characterizing BAY-2413555



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Caption: Workflow for characterizing **BAY-2413555**'s effects.

M2 Receptor Signaling Pathway



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Caption: M2 receptor signaling pathway modulated by **BAY-2413555**.

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity (K_d)

Objective: To determine the equilibrium dissociation constant (K_d) of **BAY-2413555** for the human M2 muscarinic receptor.

Materials:

- Membranes from cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells)
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M2R antagonist radioligand
- **BAY-2413555**
- Non-specific binding control: Atropine or another high-affinity muscarinic antagonist
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- 96-well filter plates (e.g., Millipore Multiscreen)
- Scintillation fluid
- Microplate scintillation counter

Protocol:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg/well .
- Compound Dilution: Prepare a serial dilution of **BAY-2413555** in Assay Buffer.
- Assay Setup:
 - Add 50 µL of Assay Buffer to each well of the 96-well filter plate.
 - Add 50 µL of the appropriate concentration of **BAY-2413555**.

- For total binding wells, add 50 μ L of Assay Buffer.
- For non-specific binding wells, add 50 μ L of a saturating concentration of atropine (e.g., 1 μ M).
- Add 50 μ L of [3 H]-NMS at a concentration near its K_d .
- Add 50 μ L of the membrane suspension to initiate the binding reaction.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
- Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with 200 μ L of ice-cold Assay Buffer.
- Scintillation Counting: Allow the filters to dry, then add 200 μ L of scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the **BAY-2413555** concentration.
 - Fit the data using a non-linear regression model (e.g., one-site binding model) to determine the K_d value.

Functional M2-GIRK Assay to Determine Potency (EC50)

Objective: To measure the potentiation of acetylcholine-induced G protein-coupled inwardly rectifying potassium (GIRK) channel activation by **BAY-2413555**.

Materials:

- Cell line co-expressing the human M2 receptor and GIRK channels (e.g., AtT-20 cells)
- Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
- Acetylcholine

- **BAY-2413555**

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- 96- or 384-well black-walled, clear-bottom assay plates
- Fluorescent imaging plate reader (e.g., FLIPR or FlexStation)

Protocol:

- Cell Plating: Plate the M2R-GIRK expressing cells in the assay plates and grow to confluence.
- Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye dissolved in Assay Buffer. Incubate the plate at 37°C for 60 minutes.
- Compound Preparation: Prepare serial dilutions of acetylcholine. For the potentiation assay, prepare a fixed concentration of **BAY-2413555** (e.g., at its EC₁₀) and co-apply it with the acetylcholine serial dilution.
- Assay Measurement:
 - Place the assay plate in the fluorescent imaging plate reader and measure the baseline fluorescence.
 - Add the acetylcholine serial dilution (with or without **BAY-2413555**) to the wells.
 - Measure the change in fluorescence over time, which corresponds to the change in membrane potential due to GIRK channel activation.
- Data Analysis:
 - Determine the maximum change in fluorescence for each concentration of acetylcholine.
 - Plot the change in fluorescence as a function of acetylcholine concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of acetylcholine in the absence and presence of **BAY-2413555**.

- The leftward shift in the acetylcholine EC₅₀ in the presence of **BAY-2413555** indicates positive allosteric modulation. The EC₅₀ of **BAY-2413555** can be determined by performing a dose-response of **BAY-2413555** in the presence of a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀).

Conclusion

BAY-2413555 is a highly valuable pharmacological tool for the investigation of M2 muscarinic receptor function and signaling. Its potent and selective positive allosteric modulatory activity allows for the amplification of endogenous parasympathetic signaling, providing a means to study the physiological consequences of enhanced M2R activity. The protocols outlined in these application notes provide a robust framework for researchers to characterize the binding and functional properties of **BAY-2413555** and other M2R allosteric modulators. While clinical development of **BAY-2413555** was halted due to preclinical toxicology findings, it remains an important compound for preclinical research into the role of M2R in health and disease.^[7]

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